4-Chloro-2-methylaniline
Overview
Description
Mechanism of Action
Target of Action
4-Chloro-2-methylaniline, also known as 4-Chloro-o-toluidine , is a carcinogenic compound . Its primary targets are macromolecules such as proteins, DNA, and RNA in the liver .
Mode of Action
The compound interacts with its targets through an enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide . This leads to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system . This activity is present in microsomes from rat liver and is inducible by phenobarbital .
Biochemical Pathways
The compound affects the biochemical pathways leading to the irreversible binding of radioactivity from labeled this compound to macromolecules . Two soluble products of microsomal enzymes have been identified: 5-chloro-2-hydroxylaminotoluene and 4,4′-dichloro-2,2′-dimethylazobenzene . The hydroxylamino compound is a more activated form of this compound .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is extensively bound to protein, dna, and rna of rat liver .
Result of Action
The molecular and cellular effects of this compound’s action include the irreversible binding of the compound to macromolecules, leading to potential carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been classified as a carcinogen , and its production has declined after it was shown to be highly carcinogenic
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylaniline plays a significant role in biochemical reactions. It interacts with proteins, DNA, and RNA of rat liver, becoming extensively bound to these macromolecules . It has been observed that macromolecules of some other tissues examined contained little radioactivity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by binding to macromolecules such as proteins, DNA, and RNA within the cell
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide leads to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylaniline can be synthesized through the chlorination of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . Another method involves the chlorination of o-toluidine hydrochloride in the presence of a solvent like chlorobenzene at 50-60°C . Additionally, it can be prepared by first acetylating o-toluidine, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound began in Germany in 1924 and continued in various countries until the late 20th century . The production process typically involves the chlorination of N-acetyl toluidine, followed by deprotection to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form 4-chloro-2-methylcyclohexylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are common for forming N-allylated derivatives.
Major Products:
Oxidation: 5-chloro-2-hydroxylaminotoluene and 4,4′-dichloro-2,2′-dimethylazobenzene.
Reduction: 4-chloro-2-methylcyclohexylamine.
Substitution: N-allylated derivatives and benzamides.
Scientific Research Applications
4-Chloro-2-methylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Research focuses on its carcinogenic properties and potential mechanisms of action.
Industry: It is used in the production of pesticides and azo dyes.
Comparison with Similar Compounds
- 2-Amino-5-chlorotoluene
- 4-Chloro-o-toluidine
- 2-Methyl-4-chloroaniline
Comparison: 4-Chloro-2-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Amino-5-chlorotoluene, it has a different position of the amino and chloro groups, affecting its chemical behavior and biological interactions . Its carcinogenic properties also distinguish it from other similar compounds, making it a subject of extensive research .
Properties
IUPAC Name |
4-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNVOWPRHWWCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Related CAS |
3165-93-3 (hydrochloride) | |
Record name | 4-Chloro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID1041508 | |
Record name | 4-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Record name | 4-Chloro-2-toluidine | |
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Record name | 2-AMINO-5-CHLOROTOLUENE | |
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Boiling Point |
466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Flash Point |
320 °F (NTP, 1992), 99 °C c.c., 320 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |
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Density |
greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |
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Color/Form |
Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |
CAS No. |
95-69-2, 87999-30-2 | |
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Record name | Benzenamine, 4-chloro-2-methyl-, labeled with carbon-14, hydrochloride | |
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Melting Point |
72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINO-5-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/759 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.